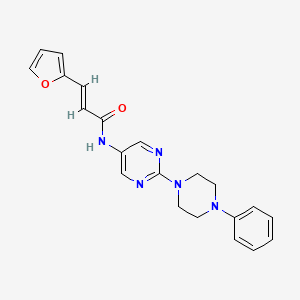

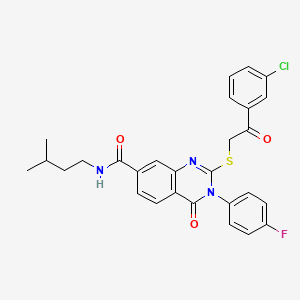

2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The one-pot reaction sequence of chlorosulfonation-amidation was reported for the synthesis of sulfonamide-substituted diarylheterocycles . In this sequence, the protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The typical structure of a tertiary SN involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various steps. The electrophilic aromatic substitution is a common type of reaction involving aromatic rings . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. The compound has a molecular weight of 122.1644 . It is a synthetic compound that can be easily prepared in the lab.科学的研究の応用

Metabolic Activation and Toxicity Studies

Sulfonamides, including benzene sulfonamide derivatives, are often studied in the context of metabolic activation and toxicity. For example, the study of alkyl-substituted polycyclic aromatic hydrocarbons (PAHs) metabolized to reactive benzylic sulfuric acid esters via benzylic hydroxylation and subsequent sulfonation highlights the importance of understanding the metabolic pathways and potential toxic effects of such compounds. This knowledge is crucial in toxicology and pharmacology for assessing the safety of chemicals and developing new drugs with fewer side effects (Engst et al., 1999).

Photochromic Materials

Sulfonamide-containing azobenzene groups have been utilized in the development of photochromic materials. These materials exhibit trans-cis isomerization under illumination, which can be reversed in subsequent cycles. Such properties are valuable in the field of materials science for creating responsive coatings, optical storage devices, and sensors (Ortyl et al., 2002).

Catalytic Reactions and Organic Synthesis

Research into catalytic reactions involving benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, which undergo selective C-C bond activation, shows the utility of sulfonamide derivatives in synthesizing complex organic structures. This has implications for organic synthesis, providing pathways to synthesize novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Chen et al., 2016).

Coordination Chemistry and Metal Complex Formation

Sulfonamide derivatives can act as ligands in coordination chemistry, forming complexes with various metals. Such studies are essential for understanding the chemical properties and reactivities of metal complexes, which have applications in catalysis, environmental chemistry, and the development of metal-based drugs (Bermejo et al., 2000).

作用機序

Target of Action

Given its structural similarity to other sulfonamides, it’s plausible that it may interact with enzymes or receptors that have an affinity for sulfonamide groups .

Mode of Action

Based on the general mechanism of electrophilic aromatic substitution reactions of benzene derivatives , the compound might form a sigma-bond with its target, generating an intermediate. This intermediate then undergoes further reactions, leading to the formation of a substituted benzene ring .

Biochemical Pathways

Considering its structural features, it might be involved in pathways where electrophilic aromatic substitution reactions occur .

Result of Action

Based on its potential mode of action, it might lead to changes in the structure of its target, which could subsequently alter the target’s function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide .

特性

IUPAC Name |

2-ethoxy-N-(4-methylidenecyclohexyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-3-19-14-6-4-5-7-15(14)20(17,18)16-13-10-8-12(2)9-11-13/h4-7,13,16H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBWGTMFHQVUNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NC2CCC(=C)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(4-methylidenecyclohexyl)benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2814844.png)

![N-Methyl-1-[2-(methylsulfanylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2814849.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2814850.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2814852.png)

![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2814858.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2814861.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814862.png)